3-(2-bromoethyl)cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers
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Description
3-(2-Bromoethyl)cyclobutan-1-amine;hydrochloride, also known as BECB, is a chemical compound with the CAS Number: 2580208-93-9 . It has a molecular weight of 214.53 .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Synthetic Methodologies and Reaction Mechanisms
Cyclobutane derivatives, including those related to 3-(2-Bromoethyl)cyclobutan-1-amine; hydrochloride, are synthesized through various methodologies, such as addition-intramolecular substitution sequences and palladium-catalyzed carbon-carbon bond cleavage/formation processes. These methods allow for the efficient synthesis of polysubstituted cyclobutanes, showcasing the versatility of cyclobutane derivatives in organic synthesis (Rammeloo, Stevens, & De Kimpe, 2002); (Matsuda, Shigeno, & Murakami, 2008).
The use of electrospray ionization mass spectrometry (ESI-MS) coupled to a microreactor has been explored for investigating reactions involving cyclobutane derivatives, highlighting the role of radical cations as reactive intermediates in the synthesis processes (Meyer & Metzger, 2003).
Applications in Medicinal Chemistry
Cyclobutane-containing compounds have been evaluated for their potential as anticancer agents. Studies on mixed-NH3/amine platinum (II) complexes featuring cyclobutane derivatives demonstrate marked cytotoxicity towards cancer cells, indicating the potential of cyclobutane derivatives in developing novel platinum-based anticancer drugs (Liu et al., 2013).
Diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes has been achieved through CuH-catalyzed hydroamination of strained trisubstituted alkenes. This method underscores the significance of cyclobutane derivatives in synthesizing biologically active compounds with multiple substituents and stereocenters, which are crucial in drug development (Feng et al., 2019).
Properties
IUPAC Name |
3-(2-bromoethyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.ClH/c7-2-1-5-3-6(8)4-5;/h5-6H,1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXRKTHWTFTFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CCBr.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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